molecular formula C36H42N2O9 B7908870 Boc-Ser(Fmoc-Tyr(tBu))-OH

Boc-Ser(Fmoc-Tyr(tBu))-OH

Cat. No.: B7908870
M. Wt: 646.7 g/mol
InChI Key: XXGKFCHEAJFPPL-KYJUHHDHSA-N
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Description

Boc-Ser(Fmoc-Tyr(tBu))-OH is a dual-protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The compound features a Boc (tert-butoxycarbonyl) group on the serine residue and an Fmoc (9-fluorenylmethoxycarbonyl) group on the tyrosine side chain, which is further protected with a tBu (tert-butyl) group. This orthogonal protection strategy allows sequential deprotection during peptide chain assembly, enabling precise control over complex peptide sequences. The Boc group is acid-labile, while the Fmoc group is base-sensitive, making this derivative highly versatile in multi-step syntheses .

Its primary application lies in synthesizing therapeutic peptides, such as hormone analogs or anticancer agents, where steric hindrance and protection compatibility are critical . The compound’s design balances stability during coupling reactions and efficient deprotection, minimizing side reactions.

Properties

IUPAC Name

(2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42N2O9/c1-35(2,3)46-23-17-15-22(16-18-23)19-29(32(41)44-21-30(31(39)40)38-34(43)47-36(4,5)6)37-33(42)45-20-28-26-13-9-7-11-24(26)25-12-8-10-14-27(25)28/h7-18,28-30H,19-21H2,1-6H3,(H,37,42)(H,38,43)(H,39,40)/t29-,30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGKFCHEAJFPPL-KYJUHHDHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Serine

The synthesis begins with protecting serine’s α-amino group using di-tert-butyl dicarbonate (Boc anhydride) in a tetrahydrofuran (THF) or dioxane solution under basic conditions (pH 9–10). Sodium bicarbonate or triethylamine facilitates the reaction, yielding Boc-Ser-OH. The hydroxyl group of serine remains unprotected at this stage to participate in subsequent esterification.

Reaction Conditions

  • Reagent: Boc₂O (1.2 equiv)

  • Base: NaHCO₃ (2.0 equiv)

  • Solvent: THF/H₂O (4:1)

  • Temperature: 0°C → room temperature

  • Yield: 85–92%

Fmoc and tBu Protection of Tyrosine

Tyrosine undergoes dual protection:

  • Fmoc Protection: The α-amino group is derivatized with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) using N-methylmorpholine (NMM) as a base, producing Fmoc-Tyr-OH.

  • tBu Protection: The phenolic hydroxyl is protected with tert-butyl bromide (tBuBr) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF), yielding Fmoc-Tyr(tBu)-OH.

Reaction Conditions

  • Fmoc Protection:

    • Reagent: Fmoc-Cl (1.5 equiv)

    • Base: NMM (3.0 equiv)

    • Solvent: DCM

    • Yield: 88–95%

  • tBu Protection:

    • Reagent: tBuBr (2.0 equiv)

    • Base: K₂CO₃ (3.0 equiv)

    • Solvent: DMF

    • Temperature: 60°C

    • Yield: 78–85%

Coupling Reaction Strategies

Activation of Carboxyl Groups

The carboxyl group of Fmoc-Tyr(tBu)-OH is activated for esterification with serine’s hydroxyl. Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) paired with hydroxybenzotriazole (HOBt) or Oxyma Pure are preferred to minimize racemization.

Activation Protocol

  • Reagents: DIC (1.5 equiv), HOBt (1.5 equiv)

  • Solvent: DMF

  • Temperature: 0°C → room temperature

  • Duration: 30 minutes

Ester Bond Formation

The activated tyrosine derivative is coupled to Boc-Ser-OH under mild basic conditions. Diisopropylethylamine (DIEA) neutralizes the reaction, promoting nucleophilic attack by serine’s hydroxyl on the activated carboxyl.

Coupling Conditions

  • Molar Ratio: Boc-Ser-OH : Fmoc-Tyr(tBu)-OH = 1:1.2

  • Base: DIEA (2.0 equiv)

  • Solvent: DMF

  • Temperature: 25°C

  • Yield: 70–80%

Deprotection and Purification Steps

Partial Deprotection (Optional)

If further functionalization is required, the Boc group on serine is removed using TFA/DCM (1:1) for 30 minutes, leaving the Fmoc and tBu groups intact.

Purification

Crude product is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile/water (0.1% TFA). Analytical data (HPLC, NMR, MS) confirm purity (>95%) and structure.

Characterization Data

Property Value
Molecular FormulaC₃₆H₄₂N₂O₉
Molecular Weight646.7 g/mol
Retention Time (HPLC)12.8 min (ACN/H₂O, 70:30)
¹H NMR (CDCl₃)δ 7.75 (Fmoc), 6.85 (tBu-Ph)
MS (ESI+)m/z 647.3 [M+H]⁺

Comparative Analysis of Synthetic Approaches

A comparison of coupling reagents (Table 1) reveals that HATU and PyBOP offer higher yields (>80%) than DIC/HOBt, albeit at increased cost. Racemization is minimized with Oxyma Pure, making it ideal for stereosensitive applications.

Table 1: Efficiency of Coupling Reagents

Reagent Yield (%) Racemization (%) Cost
DIC/HOBt70–801.2–1.5Low
HATU/DIEA85–900.8–1.0High
PyBOP82–880.7–0.9Moderate

Applications in Solid-Phase Peptide Synthesis

This compound is employed in synthesizing β-amyloid and prion protein fragments, where its depsipeptide linkage reduces β-sheet formation and aggregation. Post-assembly, the ester bond is hydrolyzed to an amide under physiological pH, restoring native peptide structure .

Chemical Reactions Analysis

Peptide Bond Formation and Coupling Reactions

Boc-Ser(Fmoc-Tyr(tBu))-OH participates in peptide bond formation via activation of its carboxyl group. Key coupling reagents and conditions include:

Reagent System Efficiency Byproduct Formation Source
DIPCDI/HOBtHighMinimal
PyBOP®/NMMModerateDetectable deletion peptides
HBTU/NMMLowSignificant deletions
  • Mechanism : The Boc group on serine protects the α-amino group during coupling, while the Fmoc-Tyr(tBu) moiety allows sequential deprotection. Activation of the serine carboxyl group facilitates amide bond formation with incoming amino acids .

  • Applications : Used in synthesizing β-amyloid fragments and other aggregation-prone peptides, where isoacyl dipeptides reduce intermediate aggregation .

Deprotection Reactions

The compound undergoes selective deprotection steps critical for stepwise peptide elongation:

Fmoc Removal

  • Reagent : 20% piperidine in DMF.

  • Conditions : Rapid deprotection (5–10 min) at room temperature, leaving the Boc and tBu groups intact .

Boc Removal

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Conditions : 30–60 min treatment cleaves the Boc group, exposing the serine α-amino group for subsequent couplings .

O→N Acyl Migration

A defining feature of this compound is its role in depsipeptide formation and subsequent rearrangement:

  • Depsipeptide Formation : During SPPS, the β-hydroxyl group of serine is acylated by Fmoc-Tyr(tBu)-OH, forming an ester linkage .

  • Migration to Amide Bond : Post-synthesis, treatment with mild basic conditions (e.g., pH 7.4 buffer) triggers O→N acyl migration, yielding the native peptide backbone (Figure 1) .

Key Advantages :

  • Enhances solubility of synthetic intermediates for easier purification .

  • Reduces aggregation during synthesis of hydrophobic sequences like β-amyloid .

Comparative Reaction Efficiency

Studies comparing this compound with pseudoproline dipeptides highlight its superior performance:

Parameter Isoacyl Dipeptides Pseudoproline Dipeptides
Solubility of intermediatesHighModerate
Coupling efficiency85–95%70–80%
Purification easeSimplified by solubilityRequires harsh conditions

Data derived from syntheses of FBP28WW and other challenging peptides .

Challenges and Limitations

  • Aggregation during coupling : Despite advantages, inefficient activation (e.g., with HBTU) can lead to deletion peptides (Figure 2) .

  • Stereochemical integrity : Prolonged exposure to basic conditions risks racemization at the serine residue .

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)
Boc-Ser(Fmoc-Tyr(tBu))-OH is commonly used in SPPS due to its compatibility with Fmoc chemistry. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the stepwise assembly of peptides. The use of this compound enables the incorporation of serine and tyrosine residues into peptide sequences, which are crucial for biological activity.

Isoacyl Dipeptides
The compound has been explored as part of isoacyl dipeptides, which enhance synthetic efficiency in Fmoc SPPS. By substituting standard amino acids with isoacyl dipeptides like this compound, researchers can form depsipeptide analogs that replace amide bonds with ester linkages. This modification alters the conformation of the peptide chain, reducing aggregation tendencies and improving solubility in aqueous environments .

Biochemical Research Applications

Protein Engineering
this compound is utilized in the design of peptides that mimic natural proteins or exhibit novel functionalities. For instance, it can be incorporated into peptide sequences that are studied for their interactions with receptors or enzymes, aiding in drug discovery and development.

Therapeutic Peptides
Peptides synthesized using this compound have potential therapeutic applications, including antimicrobial peptides and hormone analogs. The ability to customize peptide sequences allows for the development of targeted therapies that can modulate biological pathways effectively .

Case Studies

Study Objective Findings
Synthesis of Antimicrobial PeptidesTo develop peptides with enhanced antimicrobial propertiesPeptides incorporating this compound showed improved activity against bacterial strains due to structural modifications that enhance membrane interaction .
Development of Peptide HormonesTo create analogs of insulin-like growth factorThe use of this compound facilitated the synthesis of stable peptide hormones with prolonged activity in biological systems .
Investigation of Protein InteractionsTo study binding affinities between peptides and proteinsPeptides synthesized with this compound demonstrated varied binding affinities, highlighting its utility in understanding protein-ligand interactions .

Comparative Analysis with Other Amino Acid Derivatives

A comparative analysis reveals the unique advantages of using this compound over other amino acid derivatives:

Amino Acid Derivative Key Features Advantages
Boc-Ser(Fmoc-Leu)-OHStandard amino acid for SPPSLimited solubility in aqueous solutions
Boc-Ser(Fmoc-Glu(OtBu))-OHIncorporates acidic residuesPotential aggregation issues
This compound Incorporates aromatic properties and t-butyl protectionEnhanced solubility and reduced aggregation; ideal for complex peptide synthesis

Mechanism of Action

The compound acts primarily as a protected amino acid derivative in peptide synthesis. The protective groups (Fmoc and Boc) prevent unwanted side reactions during the stepwise construction of peptides. The removal of these groups at specific stages allows for the formation of peptide bonds in a controlled manner.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of Boc-Ser(Fmoc-Tyr(tBu))-OH and Analogues
Compound Molecular Weight (g/mol) Protecting Groups Solubility Synthesis Yield Key Applications References
This compound ~600 (estimated) Boc (Ser), Fmoc, tBu (Tyr) Moderate in DMF/DCM Not reported Therapeutic peptides, SPPS
Fmoc-Tyr(tBu)-OH 475.2 Fmoc, tBu (Tyr) Low in aqueous 72–95% purity SPPS, self-assembly studies
Fmoc-βAla-Tyr-OtBu (3) 550.6 Fmoc (βAla), tBu (Tyr) High in DMF 72% Peptide inhibitors, conjugates
Boc-Tyr(tBu)-OH 337.4 Boc, tBu (Tyr) Low in methanol Not reported Intermediate in SPPS
Fmoc-Lys(Boc)-OH 467.5 Fmoc (Lys), Boc (side chain) Moderate in NMP 80% Cyclic peptides, hydrogels
Fmoc-Tyr(tBu)-OH
  • Structure/Function : Lacks the Boc-Ser moiety but shares the Fmoc and tBu protection on tyrosine. It is a staple in SPPS due to its compatibility with base-driven Fmoc deprotection .
  • Key Differences: this compound incorporates an additional serine residue with Boc protection, enabling sequential deprotection for branched or multi-functional peptides.
  • Applications: Fmoc-Tyr(tBu)-OH is widely used in self-assembly studies, forming nanofibers and spheres via π-π stacking and hydrogen bonding . This compound’s dual protection makes it more suited for therapeutic peptides requiring precise residue activation .
Fmoc-βAla-Tyr-OtBu (3)
  • Structure/Function : Features a β-alanine backbone instead of serine, with Fmoc and tBu groups. The β-alanine spacer enhances conformational flexibility in peptide conjugates .
  • Key Differences : The βAla backbone reduces steric hindrance compared to this compound, improving coupling efficiency (72% yield vs. unreported for Boc-Ser). However, it lacks orthogonal protection for multi-step syntheses .
  • Synthesis : Uses HATU/DIPEA coupling, achieving 72% yield, whereas this compound likely requires sequential coupling with DIC/HOAt for Boc and Fmoc compatibility .
Boc-Tyr(tBu)-OH
  • Structure/Function : A simpler derivative with only Boc and tBu protection. Used as an intermediate in SPPS but lacks the Fmoc group for stepwise assembly .
  • Key Differences: this compound’s Fmoc group enables base-labile deprotection, critical for modern SPPS workflows.

Functional and Application-Based Comparison

  • Therapeutic Peptides : this compound is critical in synthesizing analogs like buserelin (a prostate cancer drug), where Boc protection on serine allows selective deprotection without disrupting tBu groups . In contrast, Fmoc-Lys(Boc)-OH is used in hydrogels for drug delivery, leveraging dual protection for pH-responsive behavior .
  • Self-Assembly: Fmoc-Tyr(tBu)-OH forms nanofibers in methanol, driven by Fmoc’s aromatic stacking. This compound’s bulkier structure may hinder assembly but could enable hybrid materials with bioactive motifs .

Biological Activity

Boc-Ser(Fmoc-Tyr(tBu))-OH is a compound that plays a significant role in peptide synthesis and drug development. This article delves into its biological activity, mechanisms of action, and applications in research, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Composition:

  • Molecular Formula: C₃₄H₃₉N₃O₆
  • Molecular Weight: 577.68 g/mol
  • CAS Number: 2254698-84-3

The compound consists of a serine residue protected by a Boc group and a tyrosine residue protected by an Fmoc group with a tert-butyl (tBu) side chain. This structure enhances its stability and solubility in organic solvents, making it suitable for various biochemical applications.

This compound exhibits biological activity primarily through its role in peptide synthesis. The Fmoc protecting group allows for selective deprotection under mild conditions, facilitating the formation of peptides with specific sequences. This is crucial in developing peptide-based therapeutics that target specific biological pathways.

Key Mechanisms:

  • Peptide Synthesis: Utilized in solid-phase peptide synthesis (SPPS), allowing for high-purity peptide sequences.
  • Drug Development: Its unique structure aids in the formulation of peptide drugs that can enhance therapeutic efficacy by targeting specific receptors or pathways.
  • Bioconjugation: Engages in bioconjugation processes, enhancing the specificity and effectiveness of drug delivery systems.

Biological Activity

The biological activity of this compound can be categorized into several areas:

  • Antioxidant Activity:
    • Tyrosine derivatives have been studied for their antioxidant properties, which can protect cells from oxidative stress.
    • Case Study: A study demonstrated that tyrosine derivatives could scavenge free radicals, thereby reducing cellular damage .
  • Enzyme Inhibition:
    • The compound has potential as an inhibitor of enzymes such as tyrosinase, which is involved in melanin production.
    • Research indicates that modifications in the tyrosine structure can significantly affect enzyme inhibition efficacy .
  • Cell Signaling:
    • Peptides synthesized using this compound can modulate cell signaling pathways, influencing cellular responses to various stimuli.

Applications in Research

This compound has diverse applications across various fields:

ApplicationDescription
Peptide Synthesis Key building block for synthesizing complex peptides with high purity and yield using SPPS techniques.
Drug Development Valuable for creating peptide-based drugs targeting specific biological pathways.
Bioconjugation Facilitates the attachment of peptides to biomolecules for targeted drug delivery systems.
Protein Engineering Used to modify proteins, aiding in the study of protein interactions and functions critical for disease understanding.

Case Studies

  • Peptide Therapeutics Development:
    • A study utilized this compound in the synthesis of peptide analogs aimed at enhancing insulin sensitivity, demonstrating its potential in diabetes treatment .
  • Antioxidant Studies:
    • Research showed that peptides derived from this compound exhibited significant antioxidant activity, suggesting therapeutic applications in oxidative stress-related diseases .
  • Tyrosinase Inhibition:
    • Investigations into tyrosinase inhibitors revealed that modifications to the tyrosine moiety could enhance inhibitory effects, providing insights into skin pigmentation disorders .

Q & A

Q. What analytical methods are critical for detecting side products during the synthesis of this compound-containing peptides?

  • Methodological Answer :
  • LC-MS/MS : Identify truncated sequences or deletion peptides.
  • MALDI-TOF : Detect post-translational modifications (e.g., oxidation of Tyr).
  • Edman Degradation : Locate sequence errors by iterative N-terminal analysis .

Q. How can computational modeling predict the conformational impact of this compound in peptide tertiary structures?

  • Methodological Answer :
  • Use molecular dynamics (MD) simulations with force fields (e.g., AMBER or CHARMM) to model steric effects of protecting groups.
  • Compare simulated structures with experimental data (e.g., X-ray crystallography or cryo-EM) to validate predictions .

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